4-tert-Butyl-1-chloro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-1-chloro-2-methylbenzene is an organic compound with the molecular formula C11H15Cl. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a chlorine atom, and a methyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butyl-1-chloro-2-methylbenzene can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting tert-butylbenzene can then be chlorinated using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine substituent. Finally, the methyl group can be introduced through a similar Friedel-Crafts alkylation process using methyl chloride (CH3Cl) and AlCl3 .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1-chloro-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions where the aromatic ring is attacked by electrophiles.
Nucleophilic Substitution: The chlorine substituent can be replaced by nucleophiles in reactions such as the S_N1 and S_N2 mechanisms.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids, while reduction reactions can convert the tert-butyl group to other alkyl groups.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Sulfur trioxide (SO3) and sulfuric acid (H2SO4) are used for sulfonation.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like FeCl3 or FeBr3.
Major Products Formed
Nitration: 4-tert-Butyl-1-chloro-2-methyl-3-nitrobenzene.
Sulfonation: 4-tert-Butyl-1-chloro-2-methyl-3-sulfonic acid.
Halogenation: 4-tert-Butyl-1-chloro-2-methyl-3-bromobenzene.
Scientific Research Applications
4-tert-Butyl-1-chloro-2-methylbenzene has several applications in scientific research:
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1-chloro-2-methylbenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in electrophilic aromatic substitution reactions, the tert-butyl group acts as an electron-donating group, activating the benzene ring towards electrophilic attack. The chlorine atom, being an electron-withdrawing group, can influence the regioselectivity of the reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-tert-butyl-2-methylbenzene: Similar structure but with a bromine substituent instead of chlorine.
4-tert-Butyl-3-iodoheptane: Similar tert-butyl group but different overall structure.
1-Bromo-4-sec-butyl-2-methylbenzene: Similar structure with a sec-butyl group instead of tert-butyl.
Uniqueness
4-tert-Butyl-1-chloro-2-methylbenzene is unique due to the combination of its substituents, which influence its reactivity and applications. The presence of both electron-donating and electron-withdrawing groups allows for a diverse range of chemical reactions and makes it a valuable compound in organic synthesis .
Properties
CAS No. |
61468-38-0 |
---|---|
Molecular Formula |
C11H15Cl |
Molecular Weight |
182.69 g/mol |
IUPAC Name |
4-tert-butyl-1-chloro-2-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7H,1-4H3 |
InChI Key |
HDZSNTILWXGPQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.